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Compound of Interest

Compound Name: 5-Amino-2-bromoisonicotinic acid

Cat. No.: B164912 Get Quote

In the landscape of pharmaceutical research and drug development, the unequivocal structural

confirmation of novel chemical entities and key intermediates is a cornerstone of scientific rigor.

5-Amino-2-bromoisonicotinic acid, a substituted pyridine derivative, serves as a valuable

building block in the synthesis of a multitude of biologically active compounds. Its precise

arrangement of amino, bromo, and carboxylic acid functional groups on the isonicotinic acid

scaffold demands a robust, multi-faceted analytical approach for structural verification.

This guide provides an in-depth comparison of core spectroscopic techniques—Nuclear

Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—for

the definitive structural elucidation of 5-Amino-2-bromoisonicotinic acid. Moving beyond a

mere listing of data, we will explore the causality behind experimental choices and demonstrate

how these techniques function as a cohesive, self-validating system for researchers and drug

development professionals.

The Synergy of Spectroscopic Techniques: A
Workflow Overview
No single technique provides a complete structural picture. Instead, we leverage the

complementary nature of NMR, IR, and MS. IR spectroscopy identifies the functional groups

present, Mass Spectrometry confirms the molecular weight and elemental composition

(specifically the presence of bromine), and NMR spectroscopy maps the precise connectivity of
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the atoms. This integrated workflow ensures the highest level of confidence in the compound's

identity.
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Caption: Integrated workflow for structural confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy:
The Definitive Structural Map
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NMR spectroscopy stands as the most powerful technique for the unambiguous determination

of molecular structure. It provides detailed information about the chemical environment,

connectivity, and spatial relationships of atoms within a molecule. For 5-Amino-2-
bromoisonicotinic acid, both ¹H and ¹³C NMR are indispensable.

Expertise & Experience: Why NMR is Paramount
The predictive power of NMR is rooted in the principle of chemical shift, where the resonance

frequency of a nucleus is highly sensitive to its local electronic environment. Protons and

carbons in different parts of the molecule give distinct signals, creating a unique fingerprint.

Furthermore, through-bond J-coupling provides direct evidence of which protons are adjacent

to one another, allowing us to piece together the molecular fragments like a puzzle.[1] For a

polysubstituted aromatic ring like the one in our target molecule, NMR is the only technique

that can definitively distinguish between potential isomers.

¹H NMR Spectroscopy Analysis
Predicted Spectrum: The structure C₆H₅BrN₂O₂ suggests the presence of two aromatic

protons, an amino group (NH₂), and a carboxylic acid proton (COOH).

Aromatic Protons: We expect two distinct signals in the aromatic region (typically 6.5-8.5

ppm). Due to the substitution pattern, these protons are not adjacent and should appear

as singlets. The proton at position 6 will likely be downfield (shifted to a higher ppm)

compared to the proton at position 3 due to the electronic effects of the neighboring

nitrogen and bromine atoms.

Amino Protons (NH₂): A broad singlet is expected, the chemical shift of which can be

highly variable depending on the solvent, concentration, and temperature. It typically

appears between 5-7 ppm.

Carboxylic Acid Proton (OH): A very broad singlet is anticipated at a significantly downfield

position (>10 ppm), a characteristic feature of carboxylic acids.[2]

¹³C NMR Spectroscopy Analysis
Predicted Spectrum: The molecule has six unique carbon atoms, and thus six distinct signals

are expected in the ¹³C NMR spectrum.
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Carbonyl Carbon: The carboxylic acid carbonyl carbon will be the most downfield signal,

typically appearing in the 165-185 ppm range.

Aromatic Carbons: The remaining five carbons of the pyridine ring will resonate in the

aromatic region (approx. 100-160 ppm). The carbons directly attached to electronegative

atoms (N, Br) will be shifted further downfield.

Experimental Protocol: NMR Data Acquisition
Sample Preparation: Dissolve 5-10 mg of 5-Amino-2-bromoisonicotinic acid in

approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆). DMSO-d₆ is often chosen for

its ability to dissolve polar compounds and to slow down the exchange of labile protons (like

-OH and -NH₂), making them more easily observable.

Instrumentation: Use a standard NMR spectrometer (e.g., 400 MHz or higher). A higher field

strength provides better signal dispersion and resolution.[1]

¹H NMR Acquisition:

Acquire a standard one-dimensional proton spectrum.

Set the spectral width to cover a range of 0-16 ppm.

Use a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

¹³C NMR Acquisition:

Acquire a proton-decoupled ¹³C spectrum. This removes C-H coupling and results in a

spectrum where each unique carbon appears as a single line.

Set the spectral width to cover 0-200 ppm.

A greater number of scans will be required due to the low natural abundance of ¹³C.
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¹H NMR

Predicted
Chemical
Shift (ppm)

Typical
Experiment
al Signal
(DMSO-d₆)

Multiplicity Integration Assignment

Aromatic CH ~8.0 ~8.1 Singlet 1H H-6

Aromatic CH ~7.0 ~7.2 Singlet 1H H-3

Amino (NH₂) 5.0 - 7.0 ~6.5 Broad Singlet 2H -NH₂

Carboxylic

Acid (OH)
>10 ~13.5 Broad Singlet 1H -COOH

¹³C NMR
Predicted Chemical
Shift (ppm)

Typical
Experimental
Signal (DMSO-d₆)

Assignment

Carbonyl 165 - 185 ~168 C=O

Aromatic C-N 145 - 160 ~155 C-2 (C-Br)

Aromatic C-N 145 - 160 ~150 C-5 (C-NH₂)

Aromatic C-COOH 135 - 150 ~145 C-4

Aromatic CH 110 - 130 ~125 C-6

Aromatic CH 100 - 120 ~110 C-3

Note: The typical experimental data is based on spectral information available from chemical

suppliers and established principles of NMR spectroscopy.[3][4]

Infrared (IR) Spectroscopy: Functional Group
Fingerprinting
FTIR spectroscopy is a rapid and highly effective method for identifying the functional groups

present in a molecule. Each functional group absorbs infrared radiation at a characteristic

frequency, providing a unique "fingerprint."
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Expertise & Experience: The Diagnostic Power of IR
While NMR maps the skeleton, IR clothes it with functional groups. The diagnostic value lies in

identifying key vibrations. For our molecule, the presence of a broad O-H stretch overlapping

with N-H stretches, combined with a strong C=O absorption, immediately suggests an amino

acid moiety.[5] The specific frequencies and shapes of these bands provide a self-validating

check on the compound's class.

Predicted IR Absorptions
Based on its structure, 5-Amino-2-bromoisonicotinic acid is expected to show the following

key absorption bands:

O-H Stretch (Carboxylic Acid): A very broad band from 2500-3300 cm⁻¹, characteristic of the

hydrogen-bonded O-H group in a carboxylic acid dimer.[6]

N-H Stretch (Amino Group): Two medium, sharp peaks typically appear around 3300-3500

cm⁻¹ for a primary amine (asymmetric and symmetric stretching). These may be

superimposed on the broad O-H band.[6]

C=O Stretch (Carboxylic Acid): A very strong, sharp absorption around 1700 cm⁻¹.

Aromatic C=C and C=N Stretches: Medium to strong absorptions in the 1450-1650 cm⁻¹

region.

C-N Stretch: A medium absorption in the 1250-1350 cm⁻¹ region.

C-Br Stretch: A weak to medium absorption in the fingerprint region, typically 500-650 cm⁻¹.

Experimental Protocol: FTIR Data Acquisition (ATR
Method)

Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal is clean by

wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

Background Scan: Record a background spectrum of the empty ATR crystal. This is crucial

to subtract any atmospheric (CO₂, H₂O) or instrumental signals from the sample spectrum.
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Sample Application: Place a small amount of the solid 5-Amino-2-bromoisonicotinic acid
powder directly onto the ATR crystal.

Data Acquisition: Apply pressure using the instrument's anvil to ensure good contact

between the sample and the crystal. Co-add multiple scans (e.g., 32) over a range of 4000-

400 cm⁻¹ to obtain a high-quality spectrum.

Data Summary & Comparison
Functional Group

Predicted Frequency
(cm⁻¹)

Interpretation & Key
Features

O-H (Carboxylic Acid) 2500 - 3300

Very broad absorption,

indicative of strong hydrogen

bonding.[6]

N-H (Primary Amine) 3300 - 3500

Two distinct peaks (symmetric

& asymmetric stretch) may be

visible.[5]

C=O (Carboxylic Acid) ~1700
Strong, sharp peak, confirming

the carboxylic acid group.

Aromatic C=C/C=N Stretches 1450 - 1650
Multiple bands confirming the

pyridine ring.[7]

C-N Stretch 1250 - 1350
Confirms the presence of the

amino substituent.

C-Br Stretch 500 - 650
Confirms the presence of the

bromo substituent.

Mass Spectrometry: Molecular Weight and Halogen
Confirmation
Mass spectrometry is an essential tool that provides the molecular weight of a compound and,

through fragmentation analysis, offers additional structural clues. For halogenated compounds,

it has a particularly powerful diagnostic feature.
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Expertise & Experience: The Isotopic Signature of
Bromine
The most critical insight from MS for this molecule is the confirmation of bromine's presence.

Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal natural abundance (~50.7%

and ~49.3%, respectively).[8] This results in a characteristic isotopic pattern for any bromine-

containing ion. The molecular ion will appear as a pair of peaks (a "doublet") separated by 2

mass-to-charge units (m/z), with nearly equal intensity (a 1:1 ratio).[9] Observing this M+ and

M+2 pattern is unequivocal proof of the presence of a single bromine atom in the molecule.

Predicted Mass Spectrum
Molecular Ion (M⁺): The molecular formula is C₆H₅BrN₂O₂. The calculated monoisotopic

mass is ~215.96 Da for the ⁷⁹Br isotope and ~217.96 Da for the ⁸¹Br isotope.[10] Therefore,

in a high-resolution mass spectrum, we expect to see two peaks of nearly equal intensity at

m/z ≈ 216 and 218.

Key Fragments: Electron Impact (EI) or Collision-Induced Dissociation (CID) would likely

lead to characteristic fragments. The most common fragmentation for carboxylic acids is the

loss of the carboxyl group.[11]

[M - COOH]⁺: Loss of the carboxyl radical (45 Da), leading to a fragment ion doublet at

m/z ≈ 171 and 173.

[M - Br]⁺: Loss of the bromine radical (79/81 Da), leading to a fragment ion at m/z ≈ 137.

Experimental Protocol: Mass Spectrometry Data
Acquisition (ESI-MS)

Sample Preparation: Prepare a dilute solution of the sample (e.g., ~1 mg/mL) in a suitable

solvent like methanol or acetonitrile, with a small amount of formic acid or ammonium

hydroxide to promote ionization.

Infusion: Infuse the sample solution directly into the Electrospray Ionization (ESI) source of

the mass spectrometer at a low flow rate (e.g., 5-10 µL/min). ESI is a soft ionization

technique that typically keeps the molecular ion intact.
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Data Acquisition:

Acquire the spectrum in both positive and negative ion modes to determine which provides

a better signal for the molecular ion.

Scan a mass range appropriate for the expected molecular weight (e.g., m/z 50-500).

For fragmentation data, a tandem MS (MS/MS) experiment can be performed by isolating

the molecular ion (m/z 216 or 218) and subjecting it to collision-induced dissociation.[12]

Data Summary & Comparison
Ion

Predicted m/z
(Monoisotopic)

Expected Intensity
Ratio

Interpretation

[M+H]⁺ (with ⁷⁹Br) ~217 ~100%
Molecular ion peak

(protonated).[10]

[M+H]⁺ (with ⁸¹Br) ~219 ~98%

Isotopic partner peak,

confirming one

bromine atom.[8][9]

[M-COOH]⁺ (with

⁷⁹Br)
~171 -

Fragment from loss of

the carboxylic group.

[11]

[M-COOH]⁺ (with ⁸¹Br) ~173 -
Isotopic partner of the

[M-COOH]⁺ fragment.

Conclusion: A Self-Validating Triad of Evidence
The structural confirmation of 5-Amino-2-bromoisonicotinic acid is not achieved by a single

measurement but by the convergence of evidence from a triad of spectroscopic techniques.

IR Spectroscopy provides the initial checklist of functional groups, confirming the presence of

the amine, carboxylic acid, and aromatic ring.

Mass Spectrometry delivers the precise molecular weight and, crucially, the unmistakable 1:1

isotopic signature that proves the presence of a single bromine atom.
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NMR Spectroscopy provides the final, high-resolution picture, mapping the connectivity of

every atom and confirming the 2, 4, 5-substitution pattern on the pyridine ring.

Together, these methods form a robust, self-validating system that leaves no ambiguity. Each

technique corroborates the findings of the others, providing the authoritative and trustworthy

data required for advancing research and development in the chemical and pharmaceutical

sciences.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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